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Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized
in the formulation of liposomes and lipid nanopatrticles (LNPs) for drug delivery. Its high
transition temperature (Tm) of approximately 55°C imparts rigidity and stability to the lipid
bilayer, leading to favorable in vivo performance, including prolonged circulation times and
reduced drug leakage.[1] While generally regarded as safe (GRAS) and biocompatible, a
thorough understanding of the safety and toxicity profile of DSPC-containing liposomes is
paramount for their successful clinical translation.[2] This technical guide provides a
comprehensive overview of the preclinical and clinical safety data, detailed experimental
protocols for toxicity assessment, and an exploration of the key signaling pathways involved in
the biological interactions of DSPC liposomes.

Preclinical and Clinical Safety Profile

DSPC liposomes have been extensively studied for their safety in various preclinical models
and have been a component of clinically approved drug products, including mRNA-based
COVID-19 vaccines.[3] Their safety profile is influenced by several factors, including the overall
lipid composition, surface charge, particle size, and the presence of polyethylene glycol (PEG).

In Vitro Toxicity
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In vitro cytotoxicity studies are crucial for the initial screening of liposomal formulations. The
primary mechanism of toxicity is often related to membrane disruption. Anionic liposomes, such
as those containing DSPC, generally exhibit low cytotoxicity compared to their cationic
counterparts.[4]

Table 1: Summary of In Vitro Cytotoxicity Data for DSPC Liposomes and Comparators

Lipid . IC50/LC50 L
. Cell Line Assay Citation
Formulation Value

DSPC (anionic

) F98 glioma Not specified > 509 uM [11[4]
liposomes)
DPPC (cationic . o
] F98 glioma Not specified 6.07 uM [1][4]
liposomes)
Cationic
Liposomes HepG2 MTT 120 pg/ml [1]
(general)

o Bone marrow-
Cationic ] . -
) derived dendritic Not specified ~0.2 mg/mL [4]
liposomes

cells

Ovalbumin- Bone marrow-
loaded anionic derived dendritic Not specified >4 mg/mL [4]
liposomes cells

In Vivo Toxicity

Acute and chronic in vivo toxicity studies are essential to evaluate the systemic effects of
DSPC liposomes. Generally, neutral and anionic DSPC liposomes are well-tolerated at
therapeutic doses.[4] However, repeated administration of cationic liposomes has been
associated with toxicity, including lethality in mice, likely due to interactions with anionic serum
macromolecules.[5]

Table 2: Summary of In Vivo Toxicity and Biocompatibility Data
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Liposome . s o
. Animal Model Key Findings Citation
Formulation

o Median survival of
DSPC-based anionic ) o
Intracranial F98 49.5 days, indicating

pegylated liposomes ) - [4]
) glioma rat model good tolerability and
(carboplatin-loaded) ]
efficacy.
DPPC-based cationic ) ) ] ]
) Intracranial F98 Median survival time
pegylated liposomes ) [4]
) glioma rat model of 29 days.
(carboplatin-loaded)
Neutral Repeated intravenous
DSPC:Cholesterol Mice administrations were [5]
liposomes well-tolerated.

Repeated intravenous
administrations
o ) resulted in 45%
Cationic liposomes Mice ] [5]
lethality and
significant changes in

the spleen and liver.

Induced a shift
DSPC:DSPG:CHOL

] Murine model towards tolerance in [6]
liposomes

dendritic cells.

Immunogenicity

The immunogenicity of liposomes is a critical safety consideration. While DSPC itself is
considered to have low immunogenicity, the overall formulation can trigger immune responses.
Liposomes with a high transition temperature, like those made with DSPC, have been reported
to be more immunogenic than those with lower transition temperatures.[7]

Complement Activation: A key aspect of liposome immunogenicity is the activation of the
complement system, which can lead to complement activation-related pseudoallergy (CARPA).
[6] PEGylated liposomes, which often use a DSPC anchor, can activate the complement
system, primarily through the classical and alternative pathways.[1][8] This activation is often
mediated by the binding of naturally occurring antibodies (IgM) to the liposome surface.[4] The

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575207/
https://tokushima-u.repo.nii.ac.jp/record/2008644/files/stam_20_1_710.pdf
https://www.researchgate.net/figure/Liposomes-A-and-lipoplexes-B-activate-NF-kB-through-a-mechanism-dependent-on-TLR2_fig6_311958454
https://tokushima-u.repo.nii.ac.jp/record/2008644/files/stam_20_1_710.pdf
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://www.researchgate.net/publication/6836915_Activation_of_the_Human_Complement_System_by_Cholesterol-Rich_and_PEGylated_Liposomes-Modulation_of_Cholesterol-Rich_Liposome-Mediated_Complement_Activation_by_Elevated_Serum_LDL_and_HDL_Levels
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

negative charge on the phosphate moiety of the phospholipid-mPEG conjugate is thought to
play a critical role in this activation.[1][8]

Macrophage and Dendritic Cell Interaction: Liposomes are readily taken up by antigen-
presenting cells (APCs) like macrophages and dendritic cells.[6] This uptake can lead to the
activation of various signaling pathways, influencing the downstream immune response. For
instance, certain phosphatidylcholine liposomes can reprogram macrophages towards an
inflammatory phenotype through the activation of the NF-kB pathway.[9] Conversely, DSPC-
containing liposomes have also been shown to induce tolerance in dendritic cells.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the safety and
toxicity assessment of DSPC liposomes.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a
colorimetric method to assess cell viability.[1]

Materials:

Target cell line (e.g., HepG2, A549)

o Complete cell culture medium

e DSPC liposome formulation and control liposomes

e MTT solution (5 mg/mL in PBS)

e Solubilization solution (e.g., DMSO, acidified isopropanol)

e 96-well microplates

Microplate reader

Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours to allow for attachment.[8]

Treatment: Prepare serial dilutions of the liposomal formulations in cell culture medium.
Remove the existing medium from the wells and add 100 uL of the diluted formulations.
Include untreated cells as a negative control and a known cytotoxic agent as a positive
control.[1]

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at
37°C in a humidified atmosphere with 5% CO2.[1]

MTT Addition: After incubation, add 10 pL of MTT solution to each well and incubate for an
additional 4 hours.[1]

Solubilization: Carefully remove the medium and add 100 pL of the solubilization solution to
each well to dissolve the formazan crystals.[1]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.[1]

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot
the cell viability against the logarithm of the concentration of the liposomal formulation to
determine the IC50 value.[1]

Hemolysis Assay

This assay evaluates the potential of liposomes to damage red blood cells (RBCs).

Materials:

Fresh whole blood (e.g., human, rat) stabilized with an anticoagulant (e.g., Heparin)
Phosphate-buffered saline (PBS) or Dulbecco's phosphate-buffered saline (D-PBS)
DSPC liposome formulation and control liposomes

Positive control: Distilled water or 20% Triton X-100[10][11]
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Negative control: PBS or D-PBS[11]

Centrifuge tubes and centrifuge

96-well microplates

Microplate reader

Procedure:

RBC Isolation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs multiple
times with PBS by repeated centrifugation and resuspension.[11]

e RBC Suspension: Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.[11]

 Incubation: In centrifuge tubes or a 96-well plate, mix the RBC suspension with various
concentrations of the liposome formulations. Include positive and negative controls. Incubate
the mixture at 37°C for a specified time (e.g., 1-4 hours).[10][11]

o Centrifugation: Centrifuge the samples to pellet intact RBCs.[10]
o Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.

o Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength
corresponding to hemoglobin (e.g., 450 nm or 577 nm).[3][11]

o Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis
(%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)]
x 100[11]

Complement Activation Assay

This assay measures the activation of the complement system by liposomes, often by
quantifying the formation of the terminal complement complex SC5b-9.

Materials:

e Normal human serum (NHS) as a source of complement proteins
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DSPC liposome formulation and control liposomes
Positive control (e.g., zymosan)

Negative control (e.qg., buffer)

SC5b-9 ELISA kit

Microplate reader

Procedure:

Incubation: Incubate the liposome formulations with NHS at 37°C for a specified time (e.g.,
30-60 minutes).

ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of
SC5b-9 in the serum samples according to the manufacturer's instructions.

Data Analysis: Compare the levels of SC5b-9 in the liposome-treated samples to the positive
and negative controls to determine the degree of complement activation.[12]

Pyrogenicity Testing

Pyrogen testing is crucial to ensure that parenteral drug products are free from fever-inducing

substances.

This in vivo test measures the febrile response in rabbits following injection of the test

substance.

Materials:

Healthy, mature rabbits
Calibrated thermometers or temperature-recording devices
Pyrogen-free syringes and needles

DSPC liposome formulation
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Procedure:

Animal Acclimatization: Acclimate rabbits to the test environment and handling.

Baseline Temperature: Record the baseline rectal temperature of each rabbit.

Injection: Inject the liposome formulation intravenously into the ear vein of a group of rabbits
(typically 3).

Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., every 30
minutes for 3 hours) post-injection.

Data Analysis: A significant rise in temperature (e.g., >0.5°C in any rabbit) indicates the
presence of pyrogens. If the initial test is inconclusive, a larger group of rabbits may be used.
[13][14]

The MAT is an in vitro alternative to the RPT that measures the release of pro-inflammatory

cytokines from human monocytes in response to pyrogens.[15]

Materials:

Human whole blood or peripheral blood mononuclear cells (PBMCs)

DSPC liposome formulation

Endotoxin standard

Cell culture medium

ELISA kit for a pro-inflammatory cytokine (e.g., IL-6, IL-1[3)

Microplate reader

Procedure:

Incubation: Incubate the liposome formulation with human whole blood or PBMCs at 37°C for
a specified period.
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o Cytokine Measurement: Centrifuge the samples and collect the supernatant (plasma or cell
culture medium).

o ELISA: Quantify the concentration of the target cytokine in the supernatant using an ELISA
kit.[16]

» Data Analysis: Compare the cytokine levels induced by the liposome formulation to those
induced by the endotoxin standard to determine the pyrogenic potential.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of DSPC liposomes is crucial for a deeper
understanding of their safety and toxicity profile. The following diagrams, created using the
DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.

Experimental Workflows
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Caption: Workflow for in vitro cytotoxicity testing of DSPC liposomes using the MTT assay.
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Caption: Workflow for the hemolysis assay to assess DSPC liposome biocompatibility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Activation of the human complement system by cholesterol-rich and PEGylated
liposomes-modulation of cholesterol-rich liposome-mediated complement activation by
elevated serum LDL and HDL levels - PubMed [pubmed.ncbi.nim.nih.gov]

2. bioengineer.org [bioengineer.org]
3. Injectable Liposome Hemolysis Testing - CD Formulation [formulationbio.com]

4. Frontiers | Nanoparticle-Induced Complement Activation: Implications for Cancer
Nanomedicine [frontiersin.org]

5. Liposome-mediated macrophage reprogramming: emerging strategies for chronic disease
therapy - PMC [pmc.ncbi.nim.nih.gov]

6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. mdpi.com [mdpi.com]

10. Ex Vivo Red Blood Cell Hemolysis Assay for the Evaluation of pH-responsive
Endosomolytic Agents for Cytosolic Delivery of Biomacromolecular Drugs - PMC
[pmc.ncbi.nlm.nih.gov]

11. rsc.org [rsc.org]

12. Complement activation by PEGylated liposomes containing prednisolone - PubMed
[pubmed.ncbi.nim.nih.gov]

13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

14. nucro-technics.com [nucro-technics.com]
15. sigmaaldrich.com [sigmaaldrich.com]

16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

To cite this document: BenchChem. [The Safety and Toxicity Profile of DSPC Liposomes: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.benchchem.com/product/b15578653?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://pubmed.ncbi.nlm.nih.gov/16952871/
https://bioengineer.org/liposomes-target-tdp-43-neuroinflammation-in-neuropathic-pain/
https://www.formulationbio.com/liposome/injectable-liposome-hemolysis-testing.html
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.603039/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575207/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12575207/
https://tokushima-u.repo.nii.ac.jp/record/2008644/files/stam_20_1_710.pdf
https://www.researchgate.net/figure/Liposomes-A-and-lipoplexes-B-activate-NF-kB-through-a-mechanism-dependent-on-TLR2_fig6_311958454
https://www.researchgate.net/publication/6836915_Activation_of_the_Human_Complement_System_by_Cholesterol-Rich_and_PEGylated_Liposomes-Modulation_of_Cholesterol-Rich_Liposome-Mediated_Complement_Activation_by_Elevated_Serum_LDL_and_HDL_Levels
https://www.mdpi.com/2077-0375/13/2/141
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3626231/
https://www.rsc.org/suppdata/tb/c2/c2tb00223j/c2tb00223j.pdf
https://pubmed.ncbi.nlm.nih.gov/23528740/
https://pubmed.ncbi.nlm.nih.gov/23528740/
https://jpdb.nihs.go.jp/jp14e/14data/General_Test/Pyrogen_Test.pdf
https://www.nucro-technics.com/services/toxicology/usp-pyrogen-test/
https://www.sigmaaldrich.com/US/en/applications/microbiological-testing/pyrogen-testing
https://ntp.niehs.nih.gov/sites/default/files/iccvam/docs/protocols/pyro-pbmcil6.pdf
https://www.benchchem.com/product/b15578653#safety-and-toxicity-profile-of-dspc-liposomes
https://www.benchchem.com/product/b15578653#safety-and-toxicity-profile-of-dspc-liposomes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b15578653#safety-and-toxicity-profile-of-dspc-
liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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